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Compound of Interest

Compound Name:
2-(4-Bromophenyl)-2-

methylpropanenitrile

Cat. No.: B025328 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the

compound 2-(4-Bromophenyl)-2-methylpropanenitrile, a molecule of interest in synthetic

and medicinal chemistry. This document presents available Nuclear Magnetic Resonance

(NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental

protocols and a logical workflow for its spectral analysis.

Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from the spectroscopic

analysis of 2-(4-Bromophenyl)-2-methylpropanenitrile.

Table 1: ¹H NMR Data

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

7.52 Doublet 2H Ar-H

7.45 Doublet 2H Ar-H

1.73 Singlet 6H -C(CH₃)₂
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Table 2: ¹³C NMR Data

Chemical Shift (δ) ppm Assignment

139.4 Ar-C (quaternary)

132.1 Ar-CH

127.5 Ar-CH

123.1 Ar-C-Br

122.1 -C≡N

35.8 -C(CH₃)₂

27.8 -CH₃

Table 3: Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹) Intensity Assignment

~2235 Medium C≡N stretch

~2980 Medium-Strong C-H stretch (aliphatic)

~3050 Weak C-H stretch (aromatic)

~1590, 1485 Medium-Strong C=C stretch (aromatic ring)

~1070 Strong C-Br stretch

Table 4: Mass Spectrometry (MS) Data
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m/z Relative Intensity (%) Assignment

223/225 ~98 / 100
[M]⁺ (Molecular ion with ⁷⁹Br/

⁸¹Br isotopes)

208/210 ~70 / 72 [M - CH₃]⁺

182/184 ~20 / 22 [M - C₃H₆]⁺

102 ~40 [C₈H₆]⁺

76 ~30 [C₆H₄]⁺

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data

presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
A solution of 2-(4-Bromophenyl)-2-methylpropanenitrile (approximately 10-20 mg) is

prepared in a deuterated solvent (e.g., CDCl₃, ~0.7 mL) and transferred to a 5 mm NMR tube.

¹H NMR Spectroscopy: The ¹H NMR spectrum is recorded on a 400 MHz spectrometer. Data

acquisition parameters typically include a spectral width of 16 ppm, a relaxation delay of 1

second, and an acquisition time of 4 seconds. A total of 16 scans are typically co-added and

Fourier transformed to obtain the final spectrum. Chemical shifts are referenced to the

residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

¹³C NMR Spectroscopy: The ¹³C NMR spectrum is recorded on the same spectrometer at a

frequency of 100 MHz. A proton-decoupled pulse sequence is used. Typical acquisition

parameters include a spectral width of 250 ppm, a relaxation delay of 2 seconds, and an

acquisition time of 1 second. Several hundred to a few thousand scans are accumulated to

achieve an adequate signal-to-noise ratio. Chemical shifts are referenced to the solvent peak

(e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy
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The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer equipped

with an Attenuated Total Reflectance (ATR) accessory. A small amount of the solid sample is

placed directly onto the ATR crystal. The spectrum is recorded in the range of 4000-400 cm⁻¹

with a resolution of 4 cm⁻¹. The final spectrum is an average of 32 scans. A background

spectrum of the clean ATR crystal is recorded and automatically subtracted from the sample

spectrum.

Mass Spectrometry (MS)
Mass spectral data is acquired using a mass spectrometer with an electron ionization (EI)

source. A dilute solution of the sample in a volatile organic solvent (e.g., methanol or

dichloromethane) is introduced into the instrument, often via a direct insertion probe or a gas

chromatography (GC) inlet. The sample is ionized using a standard electron energy of 70 eV.

The mass analyzer is scanned over a mass-to-charge (m/z) range of 50-500 amu.

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of 2-(4-
Bromophenyl)-2-methylpropanenitrile.
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Caption: Workflow for the spectroscopic analysis and structure confirmation of the target

compound.

To cite this document: BenchChem. [Spectroscopic Analysis of 2-(4-Bromophenyl)-2-
methylpropanenitrile: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b025328#spectroscopic-data-nmr-ir-mass-spec-of-2-
4-bromophenyl-2-methylpropanenitrile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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